![molecular formula C7H5IN2 B1325024 6-Iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-75-2](/img/structure/B1325024.png)

6-Iodo-1H-pyrrolo[3,2-b]pyridine

Descripción general

Descripción

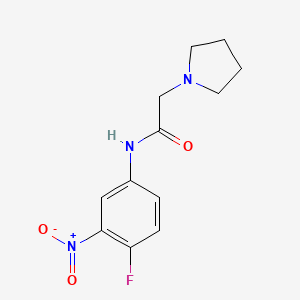

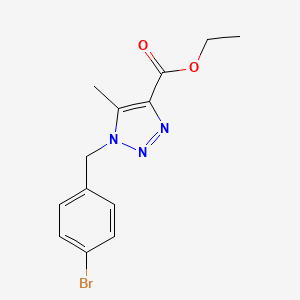

6-Iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2. It has a molecular weight of 244.03 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach starts from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The InChI key for this compound is XILKNEZBBWEDEH-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is part of the halogenated heterocycles group . This suggests that it could participate in various organic reactions typical of halogenated compounds and heterocycles.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.03 and an InChI key of XILKNEZBBWEDEH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Functionalization for Agrochemicals and Functional Materials

The functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound closely related to 6-Iodo-1H-pyrrolo[3,2-b]pyridine, has been explored for applications in agrochemicals and functional materials. Researchers have introduced amino groups onto the 6-position of 7-azaindole, a structure within this compound, to form multidentate agents. These agents, including 6-amino and 6-iodo derivatives, have been transformed into podant-type compounds with potential agrochemical applications. Additionally, the synthesis of polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as pendants demonstrates potential in material science (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Electrophilic Cyclization and Palladium-Catalyzed Reactions

The study of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, which share a similar structure to this compound, revealed a method involving I2-promoted electrophilic cyclization. This method allows for diversity in the resulting scaffold, and further palladium-catalyzed reactions have been achieved with iodinated derivatives. This showcases the compound's versatility in organic synthesis (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).

Synthesis of Fungicidal and Gastric Acid Inhibitors

Synthesis of various 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, including structures akin to this compound, has led to the discovery of fungicidal activity against Pyricularia oryzae, a fungus causing rice blast. Additionally, some derivatives have shown to be potent inhibitors of gastric acid secretion, highlighting their potential in medical and agricultural applications (Minakata, Hamada, Komatsu, Tsuboi, Kikuta†, & Ohshiro, 1997).

Safety and Hazards

Direcciones Futuras

Given the interest in pyrrolopyridine derivatives as potential therapeutic agents , future research could focus on further exploring the biological activity of 6-Iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives. This could include investigating its effects on other biological targets, optimizing its properties for better efficacy and safety, and evaluating its potential in preclinical and clinical studies.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their inhibitory action against certain enzymes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular activity .

Result of Action

Some studies suggest that similar compounds can reduce the migration and invasion abilities of certain cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .

Análisis Bioquímico

Biochemical Properties

6-Iodo-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), which are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . The compound has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, leading to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are crucial for cell survival and growth. Furthermore, this compound affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular functions. The changes in gene expression observed with this compound are likely a result of its impact on key signaling pathways involved in cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound is suitable for extended experimental use in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may also have biological activity . The interactions of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within cells. These effects on metabolic pathways are important for understanding the overall impact of the compound on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its biological activity. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins, which can affect its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and exert its effects. The subcellular localization of the compound is essential for understanding its mechanism of action and optimizing its therapeutic use.

Propiedades

IUPAC Name |

6-iodo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILKNEZBBWEDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640158 | |

| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015609-75-2 | |

| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)